molecular formula C15H22N2 B8409474 4-[4-(pyrrolidin-1-yl)phenyl]piperidine

4-[4-(pyrrolidin-1-yl)phenyl]piperidine

Cat. No.: B8409474
M. Wt: 230.35 g/mol
InChI Key: CZIJVWJDIQXPIZ-UHFFFAOYSA-N
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Description

4-[4-(Pyrrolidin-1-yl)phenyl]piperidine is a bicyclic amine derivative featuring a piperidine ring linked to a para-substituted phenyl group bearing a pyrrolidine moiety. Its molecular formula is C15H20N2 (molecular weight: 228.34 g/mol), with a calculated logP of ~2.1, indicative of moderate membrane permeability .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

4-(4-pyrrolidin-1-ylphenyl)piperidine

InChI

InChI=1S/C15H22N2/c1-2-12-17(11-1)15-5-3-13(4-6-15)14-7-9-16-10-8-14/h3-6,14,16H,1-2,7-12H2

InChI Key

CZIJVWJDIQXPIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine typically involves the reaction of 4-bromophenylpiperidine with pyrrolidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the bromophenylpiperidine reacts with pyrrolidine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyrrolidin-1-yl)phenyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .

Scientific Research Applications

4-[4-(pyrrolidin-1-yl)phenyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(pyrrolidin-1-yl)phenyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
4-[4-(Pyrrolidin-1-yl)phenyl]piperidine C15H20N2 228.34 Pyrrolidine-phenyl-piperidine 2.1 0.15 (aqueous)
4-(pyrrolidin-1-yl)-1-{4-[2-(pyrrolidin-1-yl)ethyl]phenyl}piperidine C21H33N3 327.51 Dual pyrrolidine, extended alkyl 3.8 0.02
1-(4-(Methylsulfonyl)phenyl)-4-(pyrrolidin-1-yl)piperidine (IHIB-15) C15H21F6NO 342.13 Methylsulfonyl group 1.5 0.35
UNC1215 C32H43N5O2 545.72 Multiple pyrrolidinyl-piperidine 4.2 <0.01
4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride C18H25N3O2·HCl 363.87 Phenoxy-methyl, hydrochloride 1.8 1.20

Key Observations :

  • The target compound exhibits moderate logP and low aqueous solubility, typical of CNS-targeting agents.
  • Dual-pyrrolidine derivatives (e.g., C21H33N3) show increased lipophilicity (logP ~3.8) but suffer from poor solubility, limiting bioavailability .
  • IHIB-15 ’s methylsulfonyl group enhances polarity (logP 1.5) and solubility, likely improving target engagement in hydrophilic environments .
  • Hydrochloride salts (e.g., ) significantly improve solubility, making them preferable for oral formulations.
Binding Affinity and Selectivity
  • 4-[4-(Pyrrolidin-1-yl)phenyl]piperidine: Demonstrated nanomolar affinity for histamine H3 receptors (Ki = 12 nM) in preclinical models, with minimal off-target activity at dopamine D2 receptors .
  • IHIB-15 : The methylsulfonyl group confers high selectivity for serotonin 5-HT6 receptors (Ki = 3 nM), attributed to enhanced electrostatic interactions .
  • Dual-pyrrolidine derivatives : Exhibit promiscuous binding (e.g., σ1, α1-adrenergic receptors) due to increased bulk, reducing therapeutic specificity .
Metabolic Stability
  • The target compound shows a plasma half-life (t1/2) of 4.2 hours in rodents, with CYP3A4-mediated oxidation of the pyrrolidine ring as the primary metabolic pathway .
  • UNC1215 ’s complex structure leads to rapid glucuronidation (t1/2 = 1.1 hours), limiting its utility in chronic therapies .

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